N5-(furan-2-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
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Overview
Description
N5-(furan-2-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a heterocyclic compound that belongs to the class of fused pyrimidine derivatives. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(furan-2-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan-2-ylmethylamine derivative with a p-tolyl-substituted triazole precursor in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N5-(furan-2-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of functional groups with nucleophiles .
Scientific Research Applications
N5-(furan-2-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in proteins, regulating various cellular processes. By inhibiting these enzymes, N5-(furan-2-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine can disrupt cell signaling pathways involved in cell growth, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and anti-inflammatory properties.
Pyrido[2,3-d]pyrimidine: Exhibits antimicrobial and antiviral activities.
Quinazoline: Used in the treatment of cancer and other diseases.
Uniqueness
N5-(furan-2-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine stands out due to its unique combination of a furan ring and a triazolo[4,5-d]pyrimidine core. This structural feature enhances its binding affinity to protein kinases, making it a potent inhibitor with potential therapeutic applications .
Properties
Molecular Formula |
C16H15N7O |
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Molecular Weight |
321.34 g/mol |
IUPAC Name |
5-N-(furan-2-ylmethyl)-7-N-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine |
InChI |
InChI=1S/C16H15N7O/c1-10-4-6-11(7-5-10)18-14-13-15(22-23-21-13)20-16(19-14)17-9-12-3-2-8-24-12/h2-8H,9H2,1H3,(H3,17,18,19,20,21,22,23) |
InChI Key |
LIJYQNHCSWIYKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)NCC4=CC=CO4 |
Origin of Product |
United States |
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